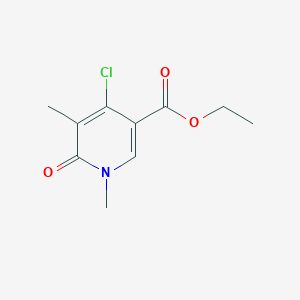

Ethyl 4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS No.: 853109-70-3

Cat. No.: VC3797063

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853109-70-3 |

|---|---|

| Molecular Formula | C10H12ClNO3 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H12ClNO3/c1-4-15-10(14)7-5-12(3)9(13)6(2)8(7)11/h5H,4H2,1-3H3 |

| Standard InChI Key | LRPZMBUONONUPF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C |

| Canonical SMILES | CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 1-, 4-, 5-, and 6-positions. Key structural elements include:

-

1-Position: A methyl group (-CH₃) attached to the nitrogen atom.

-

4-Position: A chlorine atom (-Cl) contributing to electrophilic reactivity.

-

5-Position: A second methyl group (-CH₃).

-

6-Position: A ketone group (=O) in conjugation with the ring.

-

3-Position: An ethyl ester (-COOCH₂CH₃) enhancing solubility and reactivity in nucleophilic acyl substitution .

The SMILES notation CCOC(=O)C1=CN(C(=O)C(=C1Cl)C)C and IUPAC name ethyl 4-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate unambiguously define its structure.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₃ | |

| Molecular Weight | 229.66 g/mol | |

| Exact Mass | 229.051 Da | |

| PSA (Polar Surface Area) | 48.3 Ų | |

| LogP (Partition Coefficient) | 1.52 |

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves chlorination of ethyl 1,6-dihydro-4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxylate . This reaction typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents under reflux conditions. The mechanism proceeds via nucleophilic displacement of the hydroxyl group by chloride, facilitated by the electron-withdrawing ketone and ester groups.

Table 2: Representative Synthesis Protocol

Scalability and Industrial Production

Bayer Pharma AG’s patent (WO2013/178581 A1) highlights its use in multigram-scale syntheses, emphasizing reproducibility and purity ≥95% . Critical process controls include moisture exclusion (to prevent ester hydrolysis) and precise stoichiometry to minimize byproducts.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C; no melting point reported .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM) . Limited solubility in water (LogP = 1.52) .

-

Hazard Classification: Irritant (Xi) ; requires handling in ventilated environments with PPE .

Table 3: Physicochemical Profile

| Property | Value/Observation | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | Not reported | |

| Flash Point | Not reported | |

| Storage | 2–8°C, desiccated |

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s chloro and ester groups make it a versatile precursor for:

-

Antimicrobial Agents: Functionalization at the 4-position enables synthesis of quinolone analogs .

-

Neurological Therapeutics: Incorporation into acetylcholinesterase inhibitors for Alzheimer’s disease .

-

Anti-Inflammatory Compounds: Scaffold for COX-2 selective inhibitors .

Case Study: Bayer Pharma’s Patent

In WO2013/178581 A1 , the compound is intermediate in synthesizing kinase inhibitors targeting oncology pathways. Structural modifications at the 3-carboxylate group enhance binding affinity to ATP pockets in target enzymes .

| Supplier | Purity | Price (1g) | Source |

|---|---|---|---|

| Accela | ≥95% | $508.00 | |

| VulcanChem | >97% | $774.47 | |

| American Custom Chemicals | 95% | $504.83 |

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume